crystallographic data for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
crystallographic data for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Crystallographic Analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes for Drug Discovery Professionals
This guide provides a comprehensive overview of the crystallographic analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes, a class of compounds with significant interest in medicinal chemistry.[1][2][3] While direct is not publicly available, this guide will utilize the detailed structural information for the parent compound, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, as a case study.[1][4] The methodologies and analyses presented are directly applicable to the 3-methylphenyl derivative and other analogues within this chemical series.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties.[2][3][5] The substitution pattern on this heterocyclic core plays a critical role in modulating the pharmacological profile. Specifically, the introduction of an aryl group at the 2-position and a carbaldehyde at the 3-position provides a key platform for further chemical elaboration and structure-activity relationship (SAR) studies.
X-ray crystallography is an indispensable tool in this context, offering precise three-dimensional structural information at the atomic level. This data is crucial for understanding intermolecular interactions, guiding lead optimization, and facilitating rational drug design.
Synthesis and Crystallization
Synthesis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes
The synthesis of the title compound and its analogues is typically achieved through a Vilsmeier-Haack reaction.[1] This well-established method involves the formylation of an electron-rich aromatic or heterocyclic compound.
Experimental Protocol:
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Reagent Preparation: In a flask cooled to 0 °C (273 K), slowly add phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF).
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Addition of Starting Material: To this cooled solution, add the corresponding 2-(Aryl)imidazo[1,2-a]pyridine portionwise.
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Reaction: The reaction mixture is then heated to 100 °C (373 K) for approximately 1 hour.
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Work-up: After cooling, the solution is neutralized with an aqueous solution of sodium carbonate (Na2CO3) and extracted with a suitable organic solvent, such as dichloromethane.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired carbaldehyde as a solid.[1]
Causality Behind Experimental Choices:
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The Vilsmeier-Haack reagent (formed from POCl3 and DMF) is a mild electrophile that is highly effective for the formylation of the electron-rich imidazo[1,2-a]pyridine ring system at the C3 position.
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The purification by column chromatography is essential to obtain a high-purity crystalline material suitable for X-ray diffraction analysis.
Crystallization
Obtaining single crystals of sufficient quality is paramount for a successful crystallographic study.
Experimental Protocol:
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Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).
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Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the most common and straightforward method for growing single crystals.
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Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for mounting.
X-ray Crystallography
The following sections detail the crystallographic analysis of the representative compound, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[1][4]
Data Collection and Processing
Experimental Workflow:
Caption: X-ray crystallography workflow.
A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector. The crystal is maintained at a low temperature (e.g., 120 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters and integrate the reflection intensities.
Crystal Structure Analysis
The crystal structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde was solved and refined to yield the final atomic coordinates and molecular geometry.
Table 1: Crystallographic Data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₂O |
| Formula Weight | 222.2 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.0640 (3) |
| b (Å) | 7.4162 (2) |
| c (Å) | 21.6698 (6) |
| V (ų) | 2099.48 (9) |
| Z | 8 |
| Temperature (K) | 120 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.406 g/cm³ |
| Absorption Coefficient (μ) | 0.09 mm⁻¹ |
| Final R indices [I>2σ(I)] | R1 = 0.031, wR2 = 0.077 |
| Goodness-of-fit (S) | 1.04 |
Molecular Structure and Conformation:
The analysis of the crystal structure reveals key conformational features.
Caption: Key structural features.
In the solid state, the molecule is not perfectly planar. The dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 28.61(4)°.[1][4] This twist is a critical piece of information for computational chemists and modelers developing pharmacophore models.
Intermolecular Interactions and Crystal Packing:
The crystal packing is stabilized by a network of weak intermolecular interactions. These include C—H···O and C—H···N hydrogen bonds, which link the molecules into chains.[1][4] Additionally, π–π stacking interactions are observed between neighboring pyridine rings, with a centroid–centroid distance of 3.7187(7) Å.[1][4] Understanding these interactions is vital for predicting the solid-state properties of the compound, such as solubility and stability.
Conclusion and Future Directions
The crystallographic analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes provides invaluable insights for drug discovery programs. The detailed three-dimensional structure allows for a deeper understanding of the molecule's conformation and the non-covalent interactions that govern its solid-state behavior. This information is a cornerstone for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
Future work should focus on obtaining the crystal structure of the specific 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde to precisely determine the influence of the methyl group on the overall molecular conformation and crystal packing. Co-crystallization with target proteins will be the ultimate step in elucidating the binding mode and mechanism of action.
References
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Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. [Link]
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PubMed. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]
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de Oliveira, C. S., da Silva, G. M., & de Oliveira, R. B. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 15(7), 879. [Link]
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MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
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